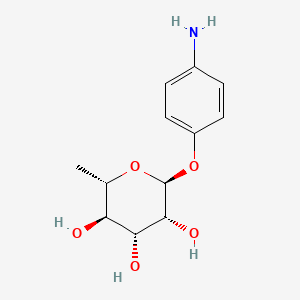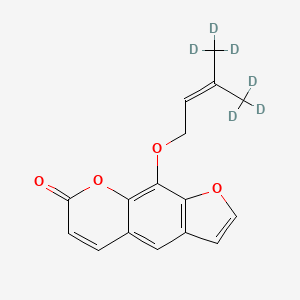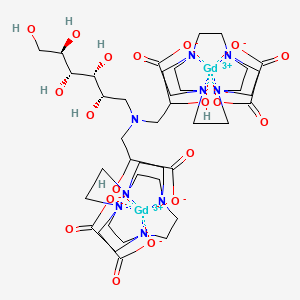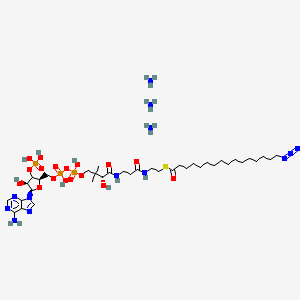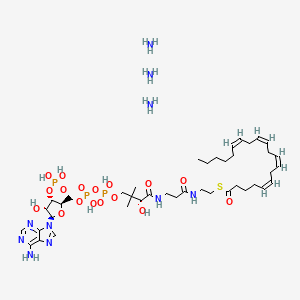
Hpk1-IN-36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hpk1-IN-36 is a small molecule inhibitor targeting hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase involved in the regulation of immune responses. HPK1 plays a crucial role in negatively regulating T-cell activation and is considered a potential target for cancer immunotherapy .
Preparation Methods
The synthesis of Hpk1-IN-36 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Hpk1-IN-36 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) and other solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hpk1-IN-36 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer immunotherapy, this compound has shown potential in enhancing antitumor immunity by improving T-cell functions and increasing the avidity of the T-cell receptor to recognize tumor-associated antigens . Additionally, this compound has been studied for its role in regulating T-cell exhaustion and enhancing cytokine production in T cells .
Mechanism of Action
The mechanism of action of Hpk1-IN-36 involves the inhibition of HPK1, which is a key inhibitory signaling node associated with T-cell exhaustion. By inhibiting HPK1, this compound enhances T-cell activation and proliferation, leading to improved immune responses against tumors . The molecular targets and pathways involved include the T-cell receptor signaling pathway and the downstream signaling molecules such as linker of activated T cells (LAT) and phospholipase Cγ1 .
Comparison with Similar Compounds
Hpk1-IN-36 is unique in its high selectivity and potency as an HPK1 inhibitor. Similar compounds include other HPK1 inhibitors such as Compound 1 and KHK-6, which also target HPK1 and enhance T-cell activation . this compound stands out due to its superior selectivity and efficacy in preclinical studies .
Properties
Molecular Formula |
C22H24ClF3N6O2 |
|---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
6-methoxy-4-(methylaminomethyl)-2-[6-[4-(4,4,4-trifluorobutan-2-yl)-1,2,4-triazol-3-yl]pyridin-2-yl]-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C22H23F3N6O2.ClH/c1-13(9-22(23,24)25)31-12-27-29-20(31)18-5-4-6-19(28-18)30-11-17-14(10-26-2)7-15(33-3)8-16(17)21(30)32;/h4-8,12-13,26H,9-11H2,1-3H3;1H |
InChI Key |
DVGUKSNGJRWJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)N3CC4=C(C=C(C=C4C3=O)OC)CNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


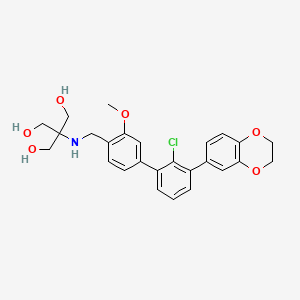
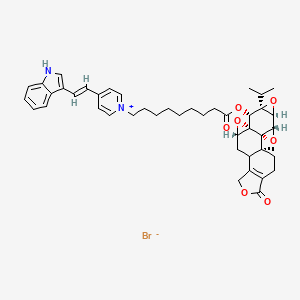
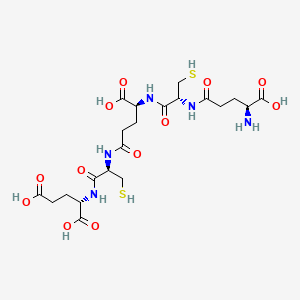
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
